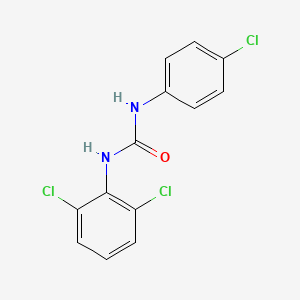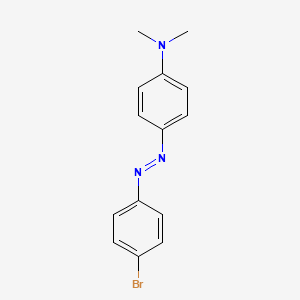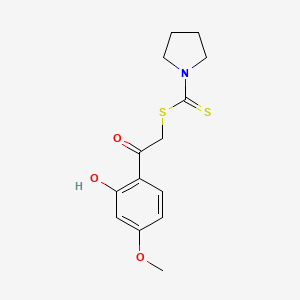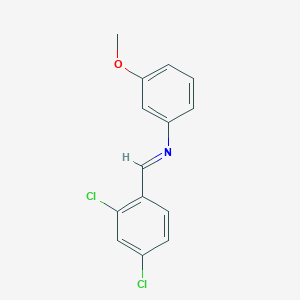
N-(2,4-Dichlorobenzylidene)-M-anisidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Dichlorobenzylidene)-M-anisidine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized through the condensation reaction between 2,4-dichlorobenzaldehyde and M-anisidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzylidene)-M-anisidine typically involves the condensation of 2,4-dichlorobenzaldehyde with M-anisidine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield.
化学反应分析
Types of Reactions
N-(2,4-Dichlorobenzylidene)-M-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-(2,4-Dichlorobenzylidene)-M-anisidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown moderate activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of N-(2,4-Dichlorobenzylidene)-M-anisidine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic activity in chemical reactions.
相似化合物的比较
N-(2,4-Dichlorobenzylidene)-M-anisidine can be compared with other Schiff bases and related compounds:
N-(2,4-Dichlorobenzylidene)-2,5-xylylidene: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
N-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide: Another Schiff base with distinct properties and applications, particularly in medicinal chemistry.
N-(2,4-Dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide: Known for its antimycobacterial activity and potential use in treating tuberculosis.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
属性
分子式 |
C14H11Cl2NO |
|---|---|
分子量 |
280.1 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2NO/c1-18-13-4-2-3-12(8-13)17-9-10-5-6-11(15)7-14(10)16/h2-9H,1H3 |
InChI 键 |
SQLIWOQCFPUBHZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



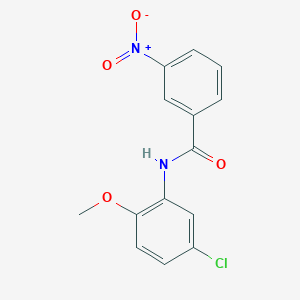

![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)
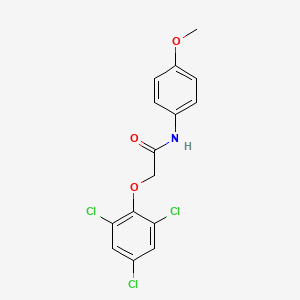
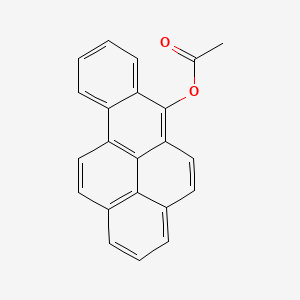
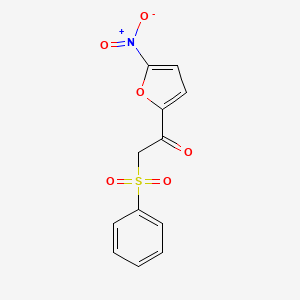
![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)



